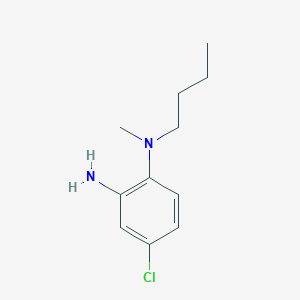

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-butyl-4-chloro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPYIZQDFPPCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction

- Nitration: The starting benzene derivative undergoes electrophilic aromatic substitution with nitric acid or a nitrating mixture to yield nitro-substituted intermediates.

- Reduction: The nitro groups are reduced to amines using reagents such as tin(II) chloride in ethanol, iron powder with ammonium chloride in methanol, or zinc with acetic acid in 1,4-dioxane. These reductions are typically performed at temperatures ranging from room temperature to reflux conditions (20–90 °C) over several hours to ensure complete conversion.

Chlorination

- Selective chlorination at the 4-position of the benzene ring is achieved using chlorine gas or sodium hypochlorite in inert solvents like dichloromethane. Reaction conditions are carefully controlled to avoid over-chlorination or substitution at undesired positions.

Alkylation

- The amine groups are alkylated to introduce the N1-butyl and N1-methyl substituents. This step often involves nucleophilic substitution reactions using alkyl halides or alkylating agents under basic conditions. The reaction parameters such as solvent, temperature, and reaction time are optimized to maximize selectivity and yield.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 mixture | 0–5 | 1–3 hours | 80–90 | Controlled to avoid poly-nitration |

| Reduction | SnCl2 in ethanol | RT to reflux | 2–6 hours | 85–95 | Efficient for nitro to amine conversion |

| Fe powder + NH4Cl in MeOH | RT to 75 | 15 hours | ~90 | Alternative reduction method | |

| Chlorination | Cl2 gas or NaOCl in dichloromethane | 0–25 | 1–4 hours | 75–85 | Selective 4-position chlorination |

| Alkylation | Butyl halide and methyl halide, base (e.g., K2CO3) | 25–80 | 4–12 hours | 70–90 | N-alkylation of amine groups |

- Continuous flow reactors are employed to improve reaction control, safety, and scalability.

- Catalysts such as tin(II) chloride are preferred for reduction steps due to their selectivity and mild reaction conditions.

- Temperature and pressure are tightly regulated to optimize reaction rates and minimize by-products.

- Purification typically involves extraction, crystallization, and chromatographic techniques to achieve high purity suitable for research applications.

- The multi-step synthesis of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine is well-established, with nitration and reduction as foundational steps.

- Selective chlorination and alkylation are critical for obtaining the desired substitution pattern.

- Reduction methods vary, with metal-mediated reductions (SnCl2, Fe/NH4Cl, Zn/AcOH) providing high yields and purity.

- Industrial processes emphasize reaction optimization through catalysts, controlled conditions, and continuous flow techniques.

- The compound’s preparation methods are robust, enabling its use in medicinal chemistry and biological research due to its defined chemical structure and functional groups.

Chemical Reactions Analysis

Types of Reactions: N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Structural Characteristics

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine features a butyl group and a chloro substituent on a benzene ring, along with two amino groups located at the 1 and 2 positions of the aromatic system. Its molecular formula is , with a molecular weight of approximately 212.72 g/mol. The compound appears as a white crystalline solid and is soluble in various organic solvents, which enhances its utility in chemical synthesis and research applications.

Medicinal Chemistry Applications

This compound has been investigated for its biological activity. Preliminary studies suggest that it may interact with biological targets such as enzymes and receptors. Notably:

- Enzyme Inhibition : Research indicates potential for enzyme inhibition, which could lead to therapeutic applications in treating diseases linked to enzyme dysregulation.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting nitric oxide synthase (iNOS) production in macrophages, suggesting that this compound may exhibit comparable properties .

Material Science Applications

In materials science, this compound can be utilized in the development of novel materials due to its unique chemical structure:

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific mechanical and thermal properties.

- Crosslinking Agents : Its functional groups allow it to act as a crosslinking agent in polymer matrices, enhancing stability and performance of the resulting materials .

A study evaluated the anti-inflammatory effects of structurally similar compounds to this compound. The results indicated significant inhibition of iNOS expression through suppression of NF-kappaB activation pathways. This mechanism suggests potential therapeutic applications for compounds exhibiting similar structural features .

Case Study 2: Polymer Development

Research into anion exchange membranes incorporated with N-substituted compounds revealed enhanced mechanical properties and reduced swelling ratios. This application highlights the versatility of this compound in creating advanced materials for energy storage and conversion technologies .

Mechanism of Action

The mechanism of action of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the benzene-1,2-diamine family, where substituents significantly influence reactivity, stability, and applications. Key analogs include:

Key Observations :

- Halogen Influence: The 4-chloro substituent enhances electrophilic aromatic substitution (EAS) reactivity, as seen in 4-chlorobenzene-1,2-diamine, which achieves 70–85% yields in indoloquinoxaline synthesis . Steric Hindrance: N1-(tert-butyl) derivatives exhibit reduced solubility in polar solvents compared to linear alkyl chains, impacting their utility in solution-phase reactions .

Physicochemical Properties

- Solubility : The N1-butyl group in the target compound likely increases hydrophobicity compared to unsubstituted 4-chlorobenzene-1,2-diamine, affecting its solubility in aqueous systems .

- Stability : Storage at 2–8°C is critical for maintaining stability, a requirement shared with thermally sensitive analogs like N-(ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine .

Biological Activity

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine is an aromatic diamine characterized by its complex structure, which includes a benzene ring with a chlorine atom at the para position and two amine groups at the ortho positions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of this compound is C11H17ClN2, with a molecular weight of approximately 212.72 g/mol. The compound's unique features include:

- Chlorine Substitution : The chlorine atom enhances electrophilic reactivity.

- Bulky Butyl Group : This contributes to steric hindrance, influencing the compound's interaction with biological targets.

- Amino Groups : The presence of two amines allows for potential hydrogen bonding and interaction with various biomolecules.

This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves:

- Binding to Enzymes : The compound can modulate enzyme activity through non-covalent interactions.

- Influencing Cellular Processes : It may affect cellular signaling pathways by altering protein conformation or activity.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit cell proliferation effectively, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-435 (Breast) | 10 | Significant antitumor effects observed |

| A549 (Lung) | 15 | Moderate inhibition |

| HCT116 (Colon) | 12 | Effective against colorectal cancer |

Mechanistic Studies

The compound's mechanism was further elucidated through microtubule depolymerization assays, where it showed a strong correlation between its antiproliferative effects and microtubule disruption, a common target in cancer therapeutics.

Case Studies

Several case studies have been conducted to evaluate the biological implications of this compound:

-

In Vivo Efficacy in Xenograft Models :

- In a study using MDA-MB-435 xenografts in mice, the compound was administered at doses of 75 mg/kg three times a week. Results indicated moderate weight loss but statistically significant tumor reduction compared to control groups.

-

Resistance Mechanisms :

- Further investigations revealed that this compound could circumvent P-glycoprotein-mediated drug resistance mechanisms, enhancing its potential as an effective chemotherapeutic agent.

Applications in Drug Development

Given its biological activity and mechanism of action, this compound is being explored as a lead compound in drug development. Its ability to interact with multiple biological targets makes it a promising candidate for further optimization in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.